molecular formula C19H19ClN4O3S B11563129 4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide

4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide

Cat. No.: B11563129
M. Wt: 418.9 g/mol
InChI Key: CEHDQMVYCPQILL-UHFFFAOYSA-N
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Description

4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide include other pyrazole derivatives and benzenesulfonamide compounds. These similar compounds may share some structural features but differ in their specific substituents and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN4O3S

Molecular Weight

418.9 g/mol

IUPAC Name

4-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C19H19ClN4O3S/c1-13-18(19(25)24(22-13)16-6-4-5-14(20)11-16)12-21-15-7-9-17(10-8-15)28(26,27)23(2)3/h4-12,22H,1-3H3

InChI Key

CEHDQMVYCPQILL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=C(C=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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